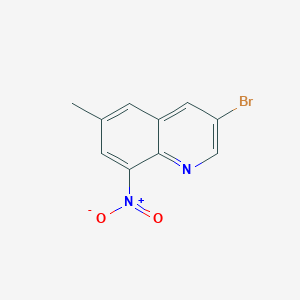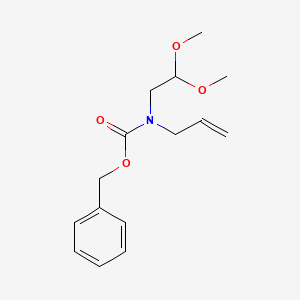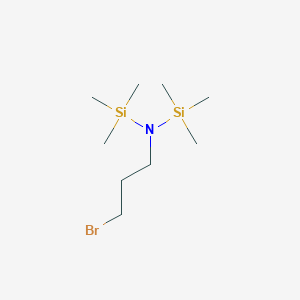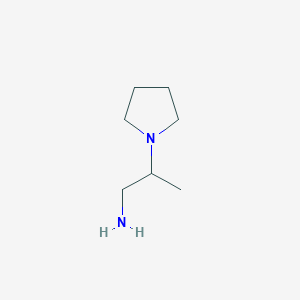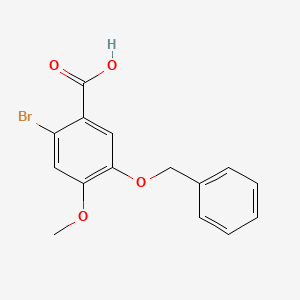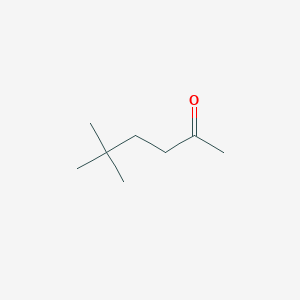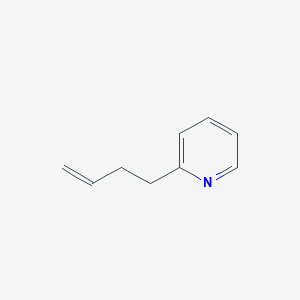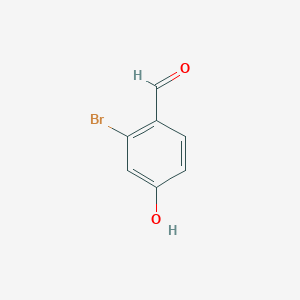
2-溴-4-羟基苯甲醛
描述
2-Bromo-4-hydroxybenzaldehyde, also known as 2-bromo-p-hydroxybenzaldehyde, is a chemical compound found in a variety of natural and synthetic sources. It is an aromatic aldehyde, with a molecular formula of C7H5BrO2. It is used in a variety of scientific research applications, as well as in laboratory experiments.
科学研究应用
PDE4 抑制剂的合成
2-溴-4-羟基苯甲醛: 用于合成磷酸二酯酶 4 (PDE4) 抑制剂 。这些抑制剂通过控制细胞内信号传导的重要分子 cAMP 的降解,在治疗哮喘、COPD 和银屑病等炎症性疾病中发挥重要作用。
BCL-XL 抑制剂
该化合物也是合成BCL-XL 抑制剂的关键反应物 。BCL-XL 是一种阻止细胞凋亡的蛋白质,其抑制是癌症治疗的一种很有前景的策略,尤其是在针对癌细胞对程序性细胞死亡的抵抗力方面。
癌细胞生长抑制剂
研究人员使用2-溴-4-羟基苯甲醛来开发抑制癌细胞生长的化合物 。通过干扰肿瘤生长所需的特定通路或蛋白质,这些抑制剂可以成为肿瘤学领域的有效工具。
药物制剂
该化合物是制备各种药物的反应物 。其由于溴和羟基而具有反应活性,使其成为有机合成的通用构建块,可用于生成广泛的药物化合物。
有机合成中间体
在有机化学中,2-溴-4-羟基苯甲醛是合成更复杂分子的中间体 。其结构允许进行各种化学反应,包括溴化、氧化和醛醇缩合,使其成为合成有机化学中的宝贵化合物。
材料科学应用
2-溴-4-羟基苯甲醛中的溴原子可用于将溴引入其他分子,这在材料科学中用于制造阻燃剂和某些类型的聚合物 。
分析化学
由于其独特的化学性质,2-溴-4-羟基苯甲醛可作为分析化学中的标准品或试剂,通过光谱法或色谱法等技术识别或定量其他物质 。
化学教育
安全和危害
作用机制
Target of Action
It is known that this compound is an organic intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It is synthesized from 3-bromophenol , and it has been reported to be used in the preparation of a dual-channel rhodamine-like fluorescent probe for detecting mercury and iron ions . This suggests that it may interact with its targets through the formation of complex structures, possibly involving the exchange of electrons or the formation of covalent bonds.
Biochemical Pathways
Given its use in the synthesis of a fluorescent probe , it may be involved in pathways related to fluorescence and the detection of specific ions.
Result of Action
Its use in the synthesis of a fluorescent probe suggests that it may have the ability to bind to specific ions and induce fluorescence , which could be used to visualize these ions at the molecular or cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-hydroxybenzaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, its synthesis involves the use of sodium hydroxide and is carried out at controlled temperatures , indicating that these factors are crucial for its proper functioning.
生化分析
Biochemical Properties
2-Bromo-4-hydroxybenzaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutases and glutathione reductase . These interactions often result in the modulation of the enzyme’s activity, either through inhibition or activation, depending on the specific biochemical context. The compound’s ability to disrupt cellular antioxidation systems makes it a potent agent in biochemical studies aimed at understanding oxidative stress and its implications.
Cellular Effects
The effects of 2-Bromo-4-hydroxybenzaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in fungal cells, 2-Bromo-4-hydroxybenzaldehyde disrupts the antioxidation system, leading to oxidative stress and subsequent cell death . This disruption is achieved through the compound’s interaction with key cellular components, resulting in altered gene expression and metabolic flux. The compound’s impact on cellular metabolism is particularly significant, as it can lead to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, 2-Bromo-4-hydroxybenzaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins . This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. Additionally, 2-Bromo-4-hydroxybenzaldehyde has been shown to induce changes in gene expression, further influencing cellular function . The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for studying biochemical pathways and cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromo-4-hydroxybenzaldehyde in laboratory settings are critical factors that influence its effects over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of 2-Bromo-4-hydroxybenzaldehyde on cellular function can vary depending on the specific experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and function . These temporal effects are essential considerations for researchers utilizing 2-Bromo-4-hydroxybenzaldehyde in their studies.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-hydroxybenzaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidation and improved cellular function . At higher doses, 2-Bromo-4-hydroxybenzaldehyde can induce toxic effects, including oxidative stress and cellular damage . These threshold effects are critical for determining the appropriate dosage for experimental studies and for understanding the compound’s potential therapeutic applications.
Metabolic Pathways
2-Bromo-4-hydroxybenzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors . One of the primary pathways involves its conversion to 4-hydroxybenzoic acid, a process mediated by specific oxidoreductases . This conversion is significant as it influences the compound’s bioavailability and its overall impact on cellular metabolism. Additionally, 2-Bromo-4-hydroxybenzaldehyde can affect metabolic flux, leading to changes in the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-Bromo-4-hydroxybenzaldehyde within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Studies have shown that 2-Bromo-4-hydroxybenzaldehyde is efficiently transported across cellular membranes, allowing it to reach its target sites within the cell . The compound’s distribution is also influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of 2-Bromo-4-hydroxybenzaldehyde is a key factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 2-Bromo-4-hydroxybenzaldehyde can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is crucial for the compound’s ability to modulate cellular processes and exert its biochemical effects.
属性
IUPAC Name |
2-bromo-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBOCCOUCDGNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454650 | |
| Record name | 2-Bromo-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22532-60-1 | |
| Record name | 2-Bromo-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22532-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-bromo-4-hydroxybenzaldehyde as described in the research paper?
A1: The research paper highlights that the Reimer-Tiemann reaction of m-bromophenol yields four distinct products, contrary to previous reports. [] One of these products is 2-bromo-4-hydroxybenzaldehyde. This finding is significant because it demonstrates a more complex outcome than initially understood for this specific Reimer-Tiemann reaction. Identifying and characterizing all four products contributes valuable insights into the reaction mechanism and potential applications of the synthesized compounds, including 2-bromo-4-hydroxybenzaldehyde.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

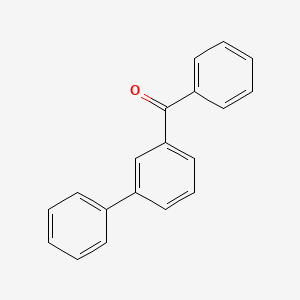
![1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278842.png)
